2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Overview
Description
2-Amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound, with the molecular formula C11H20N2OS and a molecular weight of 228.36 g/mol, exhibits unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide typically involves the reaction of cyclopropylamine with tetrahydro-2H-thiopyran-4-carbonyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out in a polar aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous ether or methanol.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions yield the corresponding amine derivatives.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-Amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
2-Amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide: A structural analog with a different heterocyclic ring.
2-Amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-3-yl)propanamide: Another thiopyran derivative with a different substitution pattern.
Biological Activity
2-Amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide, a compound with potential therapeutic applications, has garnered attention in pharmacological research. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 226.34 g/mol. The compound features a cyclopropyl group and a tetrahydrothiopyran moiety, which are significant for its biological interactions.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Protein Kinases : Related compounds have been noted for their inhibitory effects on protein kinases, particularly those involved in fibrotic diseases and cancer progression. For instance, derivatives targeting the TGF-β type I receptor (ALK5) have shown promise as selective inhibitors with significant in vitro and in vivo efficacy .
- Modulation of Drug Resistance : Some studies suggest that structural analogs can reverse drug resistance in cancer cells by enhancing the intracellular concentration of chemotherapeutic agents like paclitaxel and doxorubicin . This suggests potential applications in overcoming multidrug resistance.
Biological Activity Data
A summary of biological activity data related to this compound is presented below:
Case Studies
- Case Study on ALK5 Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited ALK5, leading to reduced fibrotic activity in cellular models. The compound exhibited an oral bioavailability of 57.6%, making it a candidate for further development in treating fibrotic diseases .
- Reversal of Drug Resistance : In vitro studies using SW620/Ad300 cell lines revealed that compounds with similar structures significantly increased the sensitivity of these cells to paclitaxel, indicating potential as adjunct therapies in cancer treatment .
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-(thian-4-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS/c1-8(12)11(14)13(9-2-3-9)10-4-6-15-7-5-10/h8-10H,2-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJSOGMSMXITDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCSCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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